molecular formula C5H8N2 B088172 2-Vinyl-2-imidazoline CAS No. 10577-96-5

2-Vinyl-2-imidazoline

Cat. No.: B088172
CAS No.: 10577-96-5
M. Wt: 96.13 g/mol
InChI Key: QDSPSYXUNKKWMN-UHFFFAOYSA-N
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Description

2-Vinyl-2-imidazoline is a heterocyclic organic compound that features an imidazoline ring with a vinyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Vinyl-2-imidazoline typically involves the cyclization of ethylenediamine with aldehydes in the presence of iodine and potassium carbonate . The reaction proceeds smoothly under mild conditions, yielding the desired imidazoline derivative.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: 2-Vinyl-2-imidazoline undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding imidazole derivatives.

    Reduction: The imidazoline ring can be reduced to form imidazolidine derivatives.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazolines.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Imidazole derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Substituted imidazolines with various functional groups.

Scientific Research Applications

2-Vinyl-2-imidazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Vinyl-2-imidazoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazoline ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The vinyl group allows for further functionalization, enhancing the compound’s versatility in various applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-ethenyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-5-6-3-4-7-5/h2H,1,3-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSPSYXUNKKWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30921-92-7
Record name Poly(vinylimidazoline)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30921-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80909724
Record name 2-Ethenyl-4,5-dihydro-1H-imidazole
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10577-96-5, 30921-92-7
Record name 2-Ethenyl-4,5-dihydro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10577-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Vinyl-2-imidazoline
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Record name 1H-Imidazole, 2-ethenyl-4,5-dihydro-, homopolymer
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Record name 2-Ethenyl-4,5-dihydro-1H-imidazole
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Record name 4,5-dihydro-2-vinyl-1H-imidazole
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Record name 2-VINYL-2-IMIDAZOLINE
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Synthesis routes and methods

Procedure details

A solution of 17.0 parts 2-vinyl-2-imidazoline, 43.0 parts of styrene and 140.0 parts of toluene is prepared in a suitable polymerization vessel equipped with means for stirring and deaeration and temperature controls. After deaeration for 1 hour with a stream of nitrogen, the temperature is raised to 60° C. and polymerization is initiated by the addition of 100 ppm (based on total weight of imidazoline) of azobisisobutyronitrile as a 1.0% solution in methanol. After allowing the polymerization to proceed overnight at a temperature of 60°-70° C., the polymer is precipitated from the resulting viscous solution by pouring it into an excess of methanol with vigorous stirring. The resultant yellowish colored polymer is redissolved in toluene and then reprecipitated once more by pouring into methanol. IR and NMR analysis of dried polymer show about 75 mole percent styrene and 25 mole percent 2-vinyl-2-imidazoline incorporated into the copolymer. A sample of the polymer is an effective sizing agent for 50/50 Albacel-Astracel pulp (bleached hardwood-softwood Kraft pulp).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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